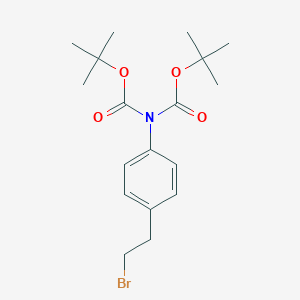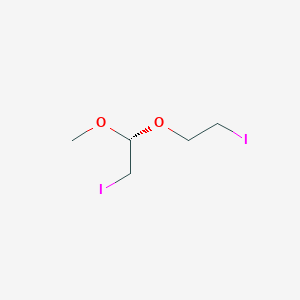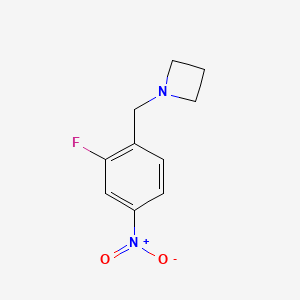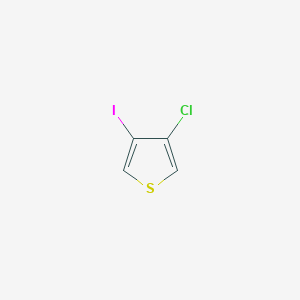
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a tert-butyl group, a methoxyethoxy group, and an indenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.
Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.
Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various carbamate derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl phenylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness
What sets tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethoxy group and the indenyl moiety provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
WJSQKEPUVZHYHQ-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)



![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
